6-Chloro-N-ethylnicotinamide
Description
Impact on NAD+ Salvage Pathway
The NAD+ salvage pathway is the primary mechanism for NAD+ synthesis in mammalian cells. stanford.edunih.gov It allows cells to reuse nicotinamide (B372718) produced from NAD+-consuming enzymatic reactions. nih.gov The rate-limiting step of this pathway is catalyzed by NAMPT. patsnap.comnih.gov While numerous compounds have been developed to target this pathway by inhibiting NAMPT, specific studies detailing how 6-Chloro-N-ethylnicotinamide interacts with or modulates the NAD+ salvage pathway are not documented in the available literature.
Inhibition of NAMPT Enzyme Activity
The inhibition of the NAMPT enzyme leads to the depletion of NAD+, which in turn can disrupt cellular metabolism and trigger cell death, particularly in cancer cells that are highly reliant on NAMPT activity. nih.govnih.gov Various small molecules, such as FK866 and OT-82, have been identified as potent NAMPT inhibitors. nih.govacs.org However, there is no specific data available from in vitro or in vivo studies to confirm or quantify the inhibitory effect of this compound on NAMPT enzyme activity.
Effects on Cellular NAD+ and ATP Pools
A direct consequence of NAMPT inhibition is the reduction of cellular NAD+ levels, which subsequently leads to a decline in ATP, the main energy currency of the cell. nih.govacs.org This depletion of energy can severely compromise cellular functions and viability. nih.gov Research on other NAMPT inhibitors has demonstrated this cascade of events, but specific experimental evidence showing the effect of this compound on cellular NAD+ and ATP concentrations is absent from the scientific record.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJZQVGILNDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356070 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-84-5 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Anticancer Potential
Cytotoxic Effects in Cancer Cell Lines
The cytotoxic effects of various nicotinamide (B372718) derivatives have been evaluated against a range of human cancer cell lines. nih.govresearchgate.net For instance, some nicotinamide-based diamides have shown inhibitory activities against lung cancer cell lines. nih.govresearchgate.net However, specific studies measuring the cytotoxic or anti-proliferative effects of 6-Chloro-N-ethylnicotinamide across different cancer cell lines have not been reported. Therefore, data tables illustrating its potency (e.g., IC50 values) in specific cell lines cannot be compiled.
Induction of Apoptosis and Necrosis Pathways
The depletion of NAD+ and ATP by NAMPT inhibitors can trigger programmed cell death pathways, such as apoptosis and necrosis. nih.govnih.gov Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events, while necroptosis is a form of regulated necrosis. nih.govnih.gov Although the induction of these pathways is a known mechanism of action for several anticancer agents that target NAD+ metabolism, there is no available research to indicate that this compound specifically induces apoptosis or necrosis in cancer cells.
Pharmacological Activities and Biological Targets of 6 Chloro N Ethylnicotinamide
Anticancer Potential
Role in Reactive Oxygen Species (ROS) Accumulation
Nicotinamide (B372718) and its derivatives play a significant role in managing cellular redox homeostasis and counteracting oxidative stress by mitigating the accumulation of reactive oxygen species (ROS). nih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize these reactive molecules. nih.gov Elevated ROS levels can lead to cellular damage and are implicated in a variety of pathologies. nih.gov
Studies on nicotinamide derivatives have demonstrated their capacity to attenuate the elevation of ROS production in cells. For instance, in brain endothelial cells subjected to oxidative stress induced by tert-butyl hydroperoxide (tBHP), certain nicotinamide derivatives were found to be non-toxic and effective in reducing ROS levels. nih.gov One particular derivative, NA-4OCH3, not only decreased ROS but also helped restore mitochondrial membrane potential and the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.gov This suggests that compounds like 6-Chloro-N-ethylnicotinamide could potentially exhibit similar protective effects against oxidative stress by modulating ROS accumulation. The involvement of ROS is critical in various cellular processes and their dysregulation is linked to conditions like cancer and neurodegenerative diseases. nih.gov
Table 1: Effects of Nicotinamide Derivatives on ROS and Related Factors
| Compound/Derivative | Effect on ROS | Impact on Mitochondrial Membrane Potential | Impact on Antioxidant Enzymes | Cell Type |
|---|---|---|---|---|
| Nicotinamide Derivatives (general) | Attenuated elevation | Protective effects observed with some derivatives | Restored activity (e.g., superoxide dismutase) | Brain endothelial cells |
| NA-4OCH3 | Reduced ROS level | Restored | Restored superoxide dismutase activity | Brain endothelial cells |
Sensitivity of Specific Tumor Types to Nicotinamide Derivatives
The metabolism of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in which nicotinamide is a precursor, is a key area of interest in cancer research. nih.gov Many tumors exhibit an increased reliance on NAD+ biosynthesis for their rapid growth and proliferation. nih.govnih.gov This dependency makes the enzymes involved in NAD+ synthesis, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate (B505614) phosphoribosyltransferase (NAPRT), attractive targets for cancer therapy. nih.govnih.gov
Inhibitors of these enzymes can disrupt cancer cell metabolism, leading to decreased energy production and ultimately, cell death. nih.gov The sensitivity of a tumor to these inhibitors often depends on which NAD+ biosynthesis pathway it predominantly uses. For example, tumors that rely on NAPRT can be sensitized to NAMPT inhibitors by downregulating or inhibiting NAPRT. nih.gov This highlights the potential of nicotinamide derivatives to act as or be developed into agents that modulate these pathways, thereby increasing the susceptibility of specific tumor types to treatment. The expression levels of these enzymes can vary across different cancers, influencing their sensitivity to targeted therapies.
Table 2: Key Enzymes in NAD+ Biosynthesis and Their Role in Cancer
| Enzyme | Pathway | Role in Cancer | Therapeutic Strategy |
|---|---|---|---|
| Nicotinamide phosphoribosyltransferase (NAMPT) | Salvage Pathway | Essential for NAD+ production from nicotinamide, supporting tumor growth. | Inhibition to deplete NAD+ and induce cancer cell death. |
| Nicotinate phosphoribosyltransferase (NAPRT) | Preiss-Handler Pathway | Utilizes nicotinic acid for NAD+ synthesis; its expression can confer resistance to NAMPT inhibitors. | Inhibition in NAPRT-dependent tumors to sensitize them to NAMPT inhibitors. |
Potential for Receptor Modulation
nAChRs are pentameric structures composed of various subunits, and the specific subunit composition determines the receptor's pharmacological properties, including its sensitivity to agonists like acetylcholine (B1216132) and nicotine (B1678760). nih.gov For instance, α4β2 and α7 are major nAChR subtypes in the brain. nih.gov The addictive properties of nicotine are largely mediated through its action on these receptors, particularly those containing α6β2* subunits in brain regions like the nucleus accumbens, which are involved in reward and reinforcement. nih.gov Given the structural relationship, it is plausible that this compound could act as either an agonist or antagonist at certain nAChR subtypes, potentially influencing cholinergic signaling.
Chemokine receptors are G protein-coupled receptors that play a vital role in the immune system by directing the migration of leukocytes. nih.gov Some small molecules can act as allosteric modulators of these receptors. nih.gov While there is no specific data on this compound interacting with chemokine receptors like CCR5 or Toll-like receptor 4 (TL4), the broader class of nicotinamide derivatives has been studied for its anti-inflammatory effects, which can be mediated through interactions with immune signaling pathways.
For example, nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, a process that can be triggered by the activation of receptors like TLR4 by endotoxins. nih.gov The interaction of small molecules with chemokine receptors is often complex, involving allosteric binding sites within the transmembrane domains of the receptor. nih.gov Further research would be needed to determine if this compound possesses any affinity for or modulatory activity at CCR5, TLR4, or other chemokine receptors.
Anti-inflammatory Properties
Nicotinamide and its derivatives have well-documented anti-inflammatory properties. nih.govnih.gov They can suppress the production of various pro-inflammatory mediators, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This anti-inflammatory action is thought to be mediated through several mechanisms.
One proposed mechanism is the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov However, some studies suggest that the anti-inflammatory effects of nicotinamide may be independent of PARP inhibition. nih.gov Another mechanism involves the scavenging of free radicals. nih.gov For example, 1-Methylnicotinamide, a metabolite of nicotinamide, has been shown to inhibit the generation of reactive oxygen species. nih.gov Given these established properties of related compounds, it is reasonable to hypothesize that this compound could also possess anti-inflammatory activity, potentially by modulating cytokine production or other inflammatory pathways.
Neuroprotective Effects and Blood-Brain Barrier Integrity
The neuroprotective potential of nicotinamide and its derivatives is an active area of research. nih.govnih.gov These compounds have shown promise in protecting against neuronal damage and maintaining the integrity of the blood-brain barrier (BBB). nih.govnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov
Studies have shown that nicotinamide can reduce the breakdown of the BBB following traumatic brain injury. nih.gov Furthermore, certain nicotinamide derivatives have been demonstrated to protect brain endothelial cells, the primary component of the BBB, from oxidative stress-induced damage. nih.gov This protection involves mechanisms such as reducing ROS levels and preserving mitochondrial function. nih.gov The ability of some molecules, like methylene (B1212753) blue, to cross the BBB and exert neuroprotective effects is a key feature for their therapeutic potential in neurological disorders. news-medical.net Considering these findings, this compound may have the potential to exert neuroprotective effects and influence BBB integrity, although specific studies are required to confirm this.
Antimicrobial and Antifungal Activities
Nicotinamide derivatives are recognized for their potential as antimicrobial and antifungal agents. nih.gov The presence of chloro and other functional groups on the nicotinamide scaffold can significantly influence this activity.
Recent studies have highlighted the efficacy of various nicotinamide derivatives against a range of pathogens. For instance, a 2024 study detailed the synthesis of seven nicotinic acid hydrazides (NC 1-7) and their subsequent testing against several bacteria and the fungus Candida albicans. nih.gov The results indicated that Pseudomonas aeruginosa was the most susceptible microorganism, while C. albicans was the least. nih.gov Notably, compound NC 3 showed significant inhibition of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov Another compound, NC 5, was most effective against Gram-positive bacteria. nih.gov
In the context of antifungal activity, research has shown that nicotinamide itself displays moderate activity against C. albicans, including strains resistant to fluconazole. Further modifications to the nicotinamide structure have yielded compounds with potent fungicidal effects. For example, certain nicotinamide derivatives have been developed that exhibit significant activity by disrupting the fungal cell wall. nih.gov One study reported a series of nicotinamide derivatives, with compound 16g being particularly active against C. albicans SC5314 with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov This compound also showed potent activity against six fluconazole-resistant strains of C. albicans. nih.gov
Furthermore, the introduction of a chloro-group, a key feature of this compound, has been a strategy in the development of new antifungal agents. A study on N-(thiophen-2-yl) nicotinamide derivatives found that the presence of a chloro group at the sixth position of the pyridine (B92270) ring was beneficial for fungicidal activity. mdpi.com Specifically, compound 4f (with chloro groups at both the fifth and sixth positions) showed the highest fungicidal activity against cucumber downy mildew, with an EC₅₀ value of 1.96 mg/L. mdpi.com
Table 1: Antimicrobial Activity of Nicotinamide Derivatives
| Compound | Test Organism | Activity |
|---|---|---|
| NC 3 | Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant inhibition at 0.016 mM nih.gov |
| NC 5 | Gram-positive bacteria | Most effective at 0.03 mM nih.gov |
| 16g | Candida albicans SC5314 | MIC of 0.25 μg/mL nih.gov |
| 4f | Cucumber downy mildew | EC₅₀ of 1.96 mg/L mdpi.com |
Insecticidal and Herbicidal Activities
The chloronicotinyl structure is a well-established pharmacophore in the development of insecticides, and recent research has also highlighted the herbicidal potential of nicotinamide derivatives.
In the realm of insecticidal activity, a study on the asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine , demonstrated its neurotoxic effects on insects. nih.gov Electrophysiological measurements on the American cockroach central nerve cord revealed that this compound initially elicits nerve impulses and subsequently blocks them. nih.gov The (S) isomer of this compound was found to have a neuroblocking potency of 5.9 microM. nih.gov This activity is attributed to its interaction with the nervous system of the insects. nih.gov
Regarding herbicidal properties, several nicotinamide derivatives have shown promise. A series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal activity. sigmaaldrich.com Among these, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f ) exhibited excellent herbicidal activity against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM. sigmaaldrich.comambeed.com This was notably more potent than the commercial herbicide clomazone (B1669216) (IC₅₀ of 125 μM) in the same study. sigmaaldrich.comambeed.com These findings suggest that the chloronicotinamide structure is a viable template for developing new herbicides, particularly against monocotyledonous weeds. sigmaaldrich.com A patent has also been filed for nicotinamide compounds and their use in herbicidal compositions against a variety of weeds. nih.gov
Table 2: Insecticidal and Herbicidal Activity of Chloronicotinyl and Nicotinamide Derivatives
| Compound | Activity Type | Target Organism | Key Finding |
|---|---|---|---|
| 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine | Insecticidal | American cockroach | Neuroblocking potency of 5.9 μM ((S) isomer) nih.gov |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Herbicidal | Duckweed (Lemna paucicostata) | IC₅₀ value of 7.8 μM sigmaaldrich.comambeed.com |
Metabolic Perturbations Induced by this compound and Derivatives
The biological activities of this compound and its derivatives are intrinsically linked to their ability to induce metabolic perturbations in target organisms. The mechanisms of these perturbations can vary, ranging from interference with nerve signaling to the inhibition of essential enzymatic pathways.
The insecticidal action of chloronicotinyl derivatives, such as 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine , is a clear example of metabolic disruption. These compounds function as neurotoxins, eliciting and then blocking nerve impulses in insects like the American cockroach. nih.gov This neuroblocking activity is a result of their interaction with specific binding sites in the insect's central nervous system. nih.gov The study of this compound's enantiomers revealed that the (S) isomer had a significantly higher potency, with a 50% inhibition concentration for specific binding of [3H]imidacloprid at 0.19 microM, compared to 0.95 microM for the (R) isomer. nih.gov
In a broader sense, the metabolic effects of nicotinamides can be traced back to their role in the levels of nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism. nih.gov Alterations in NAD⁺ levels can have widespread consequences on cellular function.
Furthermore, studies on other chlorinated amides provide insights into potential mechanisms of metabolic perturbation. For example, the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus is believed to occur through binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis via the inhibition of thymidylate synthase. scielo.br This highlights that chlorinated amides can have specific molecular targets that are vital for the survival of the organism.
Structure Activity Relationship Sar Studies of 6 Chloro N Ethylnicotinamide Analogues
Influence of Halogenation on Biological Activity
The effect of halogenation is highly context-dependent. For instance, in the development of glycine antagonists, the introduction of a chlorine atom to the lead compound, kynurenic acid, resulted in a 70-fold increase in potency. drugdesign.org This enhancement is often attributed to favorable electronic effects and improved interactions within the receptor's binding site. drugdesign.org However, the impact of a chloro-substituent is not universally positive. In a series of nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, a chloro-derivative showed similar potency to its parent compound in a biochemical assay but was significantly less potent in a cellular assay, highlighting the complex role of halogens in traversing cellular environments. nih.gov
The position of the halogen is also critical. Studies on nicotinamide derivatives have shown that substitutions at different positions on the pyridine (B92270) ring can lead to vastly different biological outcomes. The chlorine at the 6-position of 6-Chloro-N-ethylnicotinamide likely influences the electron distribution of the pyridine ring and can form specific interactions, such as halogen bonds, with a target protein, potentially anchoring the ligand in a favorable binding orientation.
Role of N-Substitution on Efficacy and Selectivity
The substituent attached to the amide nitrogen plays a pivotal role in determining the efficacy and selectivity of nicotinamide derivatives. In this compound, this is the N-ethyl group. Modifications at this position directly influence the molecule's size, shape, and hydrogen-bonding capabilities, which are critical for receptor recognition and binding affinity.
SAR studies on various nicotinamide scaffolds demonstrate the sensitivity of biological activity to changes in the N-substituent. For example, in a series of novel nicotinamide derivatives designed as potential VEGFR-2 inhibitors, the nature of the hydrophobic tail attached to the amide was a key determinant of cytotoxic activity. nih.gov An analogue featuring a chlorobenzene moiety as the hydrophobic tail showed higher activity against cancer cell lines than one with a N-phenylacetamide moiety. nih.gov This suggests that the size, electronics, and hydrophobicity of the N-substituent are crucial for optimizing biological effect.
The data below, adapted from a study on nicotinamide derivatives targeting VEGFR-2, illustrates how varying the substitution on the amide part of the molecule impacts anticancer activity. nih.gov
| Compound | R Group (Hydrophobic Tail) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | VEGFR-2 IC50 (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) (Calculated for HepG-2) |
| 6 | Nitrobenzene | 22.09 | 19.50 | 291.9 | 20 | 0.33 |
| 7 | 1,2,3-Trimethoxybenzene | 15.70 | 15.50 | 250.2 | 24 | 0.28 |
| 10 | Chlorobenzene | 15.40 | 9.80 | 145.1 | 21 | 0.33 |
| 11 | N-phenylacetamide | 20.17 | 21.60 | 86.60 | 23 | 0.29 |
| Sorafenib | Reference Drug | 9.30 | 7.40 | 53.65 | 32 | 0.22 |
This table is for illustrative purposes to show the effect of N-substitution on activity and ligand efficiency. Data is derived from a study on related nicotinamide derivatives. nih.gov
As shown, small changes in the substituent lead to significant differences in inhibitory concentrations (IC50). The ethyl group in this compound provides a balance of lipophilicity and size that can be optimized by exploring other alkyl or aryl substitutions to fine-tune the molecule's interaction with its specific biological target.
Conformational Analysis and Bioactive Conformations
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. For a drug molecule to be active, it must adopt a specific 3D shape, known as the bioactive conformation, that is complementary to the binding site of its target protein. drugdesign.orgirbbarcelona.org The energy required for the molecule to adopt this conformation is a key factor in its binding affinity. irbbarcelona.org
The bioactive conformation may not be the lowest energy conformation of the molecule in solution. drugdesign.org The binding energy gained from the interaction with the receptor must compensate for the energetic penalty of adopting a higher-energy conformation. irbbarcelona.org Studies on nicotinamide adenine (B156593) dinucleotide (NAD), a related endogenous molecule, have revealed that it can adopt various shapes, including an unusual folded conformation where the nicotinamide and adenine rings stack together, which is quite different from the extended shapes typically seen when bound to enzymes. nih.gov This demonstrates the conformational flexibility inherent in the nicotinamide scaffold, which allows it to adapt to diverse binding pockets. Understanding the preferred bioactive conformation of this compound analogues is essential for designing more rigid molecules that are "pre-organized" for binding, which can lead to improved potency and selectivity.
Ligand Efficiency and Optimization Strategies
In the early stages of drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size. wikipedia.org It normalizes binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atoms, N) in the molecule. The concept helps identify smaller, more efficient compounds that have greater potential for optimization into successful drugs. csmres.co.uk
The formula for Ligand Efficiency can be expressed as: LE = 1.4(−log IC50) / N wikipedia.org
A high LE value (a commonly cited target is >0.3) indicates that the compound achieves its potency with a relatively small number of atoms, which is a desirable trait for a lead compound. sciforschenonline.org As molecules are optimized and grow in size, LE often decreases. csmres.co.uk Therefore, starting with a fragment or hit with a high LE is recommended. sciforschenonline.org
Other related metrics are also used:
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD) and helps guide optimization to avoid creating overly greasy molecules, which often have poor pharmacokinetic properties. sciforschenonline.org
Binding Efficiency Index (BEI): This relates potency to molecular weight. wikipedia.org
The optimization strategy for a lead compound like this compound would involve synthesizing analogues and calculating their LE and LLE. The goal is to increase potency (higher pIC50) without a disproportional increase in size or lipophilicity. As seen in the table in section 4.2, Compound 10 and Compound 6 have a higher calculated LE than the larger reference drug Sorafenib, indicating they are more efficient binders relative to their size. This type of analysis helps prioritize which chemical scaffolds are most promising for further development.
Scaffold Hopping and Bioisosteric Replacements in Nicotinamide Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties or to create novel chemical entities that retain the desired biological activity. nih.govresearchgate.net
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netacs.org This is often done to improve pharmacokinetics, reduce toxicity, or block metabolic pathways. For nicotinamide derivatives, a common bioisosteric replacement is to swap the pyridine ring for another heterocycle. For example, in one study on antifungal agents, the pyridine ring was replaced with a bioisosteric thiazole ring, although in that specific case, the result was unfavorable. mdpi.com Another example is the use of a 1,2,4-oxadiazole ring as a bioisostere for an amide group, as it can be more resistant to hydrolysis. researchgate.net
Scaffold hopping is a more dramatic change, where the core molecular framework (the scaffold) is replaced with a structurally different one, while maintaining the original orientation of key binding groups. nih.gov This is a valuable technique for escaping patent-protected chemical space or for discovering new lead compounds with significantly improved properties. researchgate.net For a molecule like this compound, a scaffold hop might involve replacing the central chloropyridine core with, for example, a pyrimidine or a non-aromatic bicyclic system, while keeping the N-ethyl amide and other crucial pharmacophoric elements positioned correctly for receptor binding. These strategies are integral to the iterative process of lead optimization, allowing chemists to explore a wider chemical space in the search for superior drug candidates. acs.orgnih.gov
Mechanisms of Action of 6 Chloro N Ethylnicotinamide
Implications for Cellular Homeostasis
The balance of NAD+ synthesis and consumption is vital for maintaining cellular homeostasis. NAD+ and its precursor, nicotinamide (B372718), are known to impact a wide range of cellular functions, from energy metabolism to the regulation of circadian rhythms. nih.gov Disruptions in NAD+ levels are associated with aging and various diseases. Therapeutic strategies often aim to restore NAD+ pools to mitigate cellular dysfunction. The study of nicotinamide analogs is a key part of this research, aiming to understand how manipulating NAD+ metabolism can help maintain normal cellular function. nih.gov
Preclinical and Translational Research on 6 Chloro N Ethylnicotinamide
In Vitro Pharmacological Profiling
No data is available on the in vitro pharmacological profile of 6-Chloro-N-ethylnicotinamide.
Cell-Based Assays for Target Engagement and Efficacy
There are no published studies that have utilized cell-based assays to determine the target engagement or efficacy of this compound.
Cell Proliferation and Viability Assays
No research has been found that investigates the effects of this compound on cell proliferation or viability.
In Vivo Efficacy Studies
There is no available information from in vivo studies for this compound.
Xenograft Models in Oncology Research
No studies have been published that assess the efficacy of this compound in xenograft models for any type of cancer.
Animal Models for Other Disease Indications
There is no published research on the use of this compound in animal models for any other disease indications.
Radiopharmaceutical Applications in Preclinical Imaging
No literature is available to suggest that this compound has been investigated for any radiopharmaceutical applications in preclinical imaging.
Development of [18F]MEL050 and Related Tracers
A key development in the preclinical and translational research of this compound is the creation of its radiolabeled analog, [18F]MEL050. This novel PET tracer, chemically known as [18F]-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide, was synthesized for the targeted imaging of melanoma. nih.gov The synthesis of [18F]MEL050 involves a one-step bromine-for-fluorine nucleophilic heteroaromatic substitution from its precursor, 6-chloro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. nih.govnih.gov
Evaluation in Melanoma Tumor Imaging
The efficacy of [18F]MEL050 as a melanoma imaging agent has been extensively evaluated in preclinical murine models. nih.govsnmjournals.orgnih.gov Studies have demonstrated its high specificity for melanin-producing (pigmented) melanoma tumors. In these models, [18F]MEL050 exhibited significant accumulation in pigmented B16-F0 allograft tumors, while no significant uptake was observed in amelanotic (non-pigmented) A375 human melanoma xenografts. snmjournals.orgnih.gov
High-resolution autoradiography of tumor sections confirmed that [18F]MEL050 is specifically retained within melanin-containing cells. nih.gov PET imaging studies revealed a high tumor-to-background ratio, which is a critical measure of imaging contrast. snmjournals.orgnih.gov For instance, in pigmented B16-F0 grafts, the tumor-to-background ratio for [18F]MEL050 was approximately 20:1 at one hour post-injection, increasing to over 50:1 at two and three hours. snmjournals.orgnih.gov
A direct comparison with the current standard for melanoma imaging, [18F]FDG, highlighted the superior performance of [18F]MEL050 in certain contexts. While both tracers showed similar tumor-to-background ratios in subcutaneous tumors, [18F]MEL050 demonstrated a significantly higher ratio in detecting pulmonary metastases. nih.gov Specifically, the tumor-to-background ratio for [18F]MEL050 in a B16-F0 melanoma allograft model was more than nine times higher than that of [18F]FDG. snmjournals.orgnih.gov This enhanced contrast is attributed to [18F]MEL050's rapid tumor uptake, high retention in melanin-producing cells, and predominant renal clearance, which minimizes background signal in the torso. snmjournals.orgnih.gov
The ability of [18F]MEL050 to detect metastatic spread was further validated in a murine model of lung metastasis. snmjournals.orgnih.gov PET/CT imaging showed intense uptake of the tracer in metastatic lesions in the lungs, with a strong correlation between the imaging signal and the physically assessed tumor burden at necroscopy. snmjournals.orgnih.gov These findings underscore the potential of [18F]MEL050 for the noninvasive clinical evaluation of suspected metastatic melanoma. snmjournals.orgnih.gov A Phase 0 exploratory microdosing study of [18F]MEL050 using PET/CT in patients with metastatic melanoma was initiated to investigate its safety and potential effectiveness in finding sites of melanoma. clinicaltrials.gov
| Parameter | [18F]MEL050 | [18F]FDG |
| Specificity | High for melanin-producing cells | General glucose metabolism |
| Tumor-to-Background Ratio (Subcutaneous) | Similar to [18F]FDG | Similar to [18F]MEL050 |
| Tumor-to-Background Ratio (Pulmonary Metastases) | Higher than [18F]FDG | Lower than [18F]MEL050 |
| Clearance | Predominantly renal | Systemic |
Resistance Mechanisms to Nicotinamide (B372718) Derivative-Based Therapies
Acquired Drug Resistance in Cancer Models
The development of acquired resistance is a significant challenge in cancer therapy, and treatments based on nicotinamide derivatives are no exception. oaepublish.comnih.gov Acquired resistance refers to the phenomenon where cancer cells that were initially sensitive to a drug become resistant after a period of treatment. nih.gov This can occur through various mechanisms, including mutations in the drug's target protein or the activation of alternative signaling pathways that bypass the drug's effects. nih.gov
In the context of therapies targeting nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism, such as those involving nicotinamide derivatives, cancer cells can develop resistance by altering their metabolic pathways. oaepublish.com For example, research has shown that some cancer models acquire resistance to inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. oaepublish.com
Upregulation of Compensatory NAD+ Production Pathways
A primary mechanism of acquired resistance to therapies targeting the NAD+ salvage pathway is the upregulation of compensatory NAD+ production pathways. oaepublish.com Mammalian cells have multiple pathways to synthesize NAD+, including the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid. nih.govmdpi.com
When the primary NAD+ salvage pathway is inhibited by a nicotinamide derivative-based therapy, cancer cells can adapt by increasing the activity of enzymes in these alternative pathways. oaepublish.com For instance, the upregulation of nicotinate (B505614) phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway, has been identified as a key mechanism of resistance to NAMPT inhibitors. oaepublish.commdpi.com This allows the cancer cells to maintain the necessary levels of NAD+ for their survival and proliferation, thereby circumventing the effects of the therapeutic agent. oaepublish.com This metabolic plasticity highlights the complexity of targeting NAD+ metabolism in cancer and underscores the need for strategies to overcome these resistance mechanisms. oaepublish.com
Combination Therapy Approaches
Synergy with Existing Therapeutic Agents
To enhance the efficacy of nicotinamide derivative-based therapies and potentially overcome resistance, researchers are exploring combination therapy approaches. This involves using nicotinamide derivatives in conjunction with other existing therapeutic agents. The rationale behind this strategy is that targeting multiple pathways simultaneously can lead to a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects.
For instance, preclinical studies have investigated the combination of nicotinamide with cisplatin, a conventional chemotherapy drug. In a cisplatin-resistant rat ovarian tumor cell line, nicotinamide was shown to significantly potentiate the cytotoxicity of cisplatin. nih.gov This suggests that nicotinamide derivatives could be used to resensitize resistant tumors to standard chemotherapies.
Furthermore, given that nicotinamide derivatives can modulate cellular metabolism and NAD+ levels, they may synergize with drugs that target other aspects of cancer cell biology. For example, therapies targeting DNA repair mechanisms or other metabolic pathways could be potential partners for combination therapy. The development of dual inhibitors, such as those targeting both NAMPT and histone deacetylase (HDAC), represents a novel approach to combination therapy within a single molecule. nih.gov Additionally, combining NAMPT inhibitors with PARP inhibitors has shown synthetic lethality in certain cancer models. nih.gov While specific studies on this compound in combination therapies are not detailed in the provided context, the broader research on nicotinamide derivatives suggests a strong potential for synergistic effects with a range of existing and emerging cancer treatments. nih.govaacrjournals.org
Computational Chemistry and Molecular Modeling for 6 Chloro N Ethylnicotinamide
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is critical in structure-based drug design for predicting the binding affinity and mode of a ligand to the active site of a target protein. A search for molecular docking studies specifically involving 6-Chloro-N-ethylnicotinamide yielded no specific results. While numerous studies detail the docking of related nicotinamide (B372718) derivatives against various targets, data on the binding energies, interacting amino acid residues, or potential protein targets for this compound itself are not available in the current scientific literature.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations provide insights into molecular properties like orbital energies (HOMO/LUMO), electrostatic potential, and reactivity. No dedicated publications on the quantum chemical analysis of this compound could be found. Therefore, data regarding its optimized molecular geometry, electronic properties, and reactivity descriptors derived from such calculations are not publicly documented.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of a ligand-protein complex and the dynamics of their interaction. The scientific literature lacks any studies that have performed molecular dynamics simulations with this compound as the ligand. Consequently, there is no information on its behavior within a protein binding pocket, the stability of its interactions, or the conformational changes it might induce in a potential target.
Ligand-Based and Structure-Based Drug Design Initiatives
Drug design initiatives often utilize computational approaches to identify and optimize new drug candidates. Ligand-based methods rely on the knowledge of molecules known to bind to a target, while structure-based methods use the 3D structure of the target protein. There is no evidence in the reviewed literature that this compound has been included as a subject molecule in any published ligand-based (e.g., QSAR, pharmacophore modeling) or structure-based drug design campaigns.
Predictive Modeling of Biological Activity
Computational models are frequently used to predict the biological activity or pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds. These predictive models help in prioritizing compounds for further experimental testing. A search for studies involving the predictive modeling of this compound's biological activity against any specific target or its ADMET profile returned no results.
Metabolic Fate and Pharmacokinetics of Nicotinamide Derivatives
In Vitro and In Vivo Metabolic Transformations
The metabolic transformations of 6-Chloro-N-ethylnicotinamide in biological systems have not been specifically documented. However, based on the metabolism of related compounds, several key transformations can be anticipated.
In vivo, N,N-diethylnicotinamide (nikethamide) is known to be rapidly metabolized to nicotinamide (B372718). nih.gov An intermediate in this process is N-ethylnicotinamide , which has been identified in the urine of horses treated with nikethamide. nih.gov This suggests that dealkylation is a primary metabolic route for N-alkylated nicotinamides.
For this compound, it is plausible that it undergoes similar enzymatic processes. The presence of the chlorine atom on the pyridine (B92270) ring may influence the rate and regioselectivity of these transformations. For instance, 6-chloronicotinic acid is a known metabolite of certain neonicotinoid pesticides that contain a 6-chloropyridine moiety. chemicalbook.comnih.gov This indicates that the chloro-substituted pyridine ring can be a site of metabolic activity.
In vitro studies on other nicotinamide derivatives have shown that enzymes such as nicotinamidases can hydrolyze the amide bond. While 6-chloronicotinamide (B47983) has been shown to be a substrate for these enzymes, it reacts slowly. This suggests that the chlorine substitution at the 6-position may hinder enzymatic activity.
The following table summarizes potential metabolic transformations based on related compounds.
| Precursor Compound | Potential Metabolic Transformation | Resulting Metabolite(s) |
| This compound | N-de-ethylation | 6-Chloronicotinamide |
| This compound | Hydrolysis of the amide | 6-Chloronicotinic acid |
| This compound | Hydroxylation of the pyridine ring | Hydroxylated derivatives |
| N-ethylnicotinamide | De-ethylation | Nicotinamide |
Potential for N-Demethylation and Other Biotransformations
N-dealkylation is a common metabolic pathway for a wide range of compounds containing N-alkyl groups, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver. mdpi.comnih.govnih.gov This process involves the oxidative removal of an alkyl group from a nitrogen atom. mdpi.com In the case of this compound, the ethyl group attached to the amide nitrogen is a likely target for such a reaction.
The general mechanism of CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde (in this case, acetaldehyde (B116499) from the ethyl group). mdpi.com
Beyond N-de-ethylation, other biotransformations could occur:
Oxidation: The pyridine ring could be a substrate for oxidation, potentially forming an N-oxide derivative. Pyridine itself can be metabolized to pyridine N-oxide. nih.gov
Hydroxylation: The pyridine ring could also undergo hydroxylation at various positions, influenced by the electronic properties of the chlorine and amide substituents.
Conjugation: The parent compound or its metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. For example, rat liver microsomal glutathione (B108866) S-transferase 1 can catalyze the conjugation of 2-chloropyridine (B119429) derivatives with glutathione. nih.gov
The table below outlines the key enzymes and potential biotransformations for this compound based on analogous reactions.
| Biotransformation | Enzyme Family | Potential Metabolite |
| N-de-ethylation | Cytochrome P450 | 6-Chloronicotinamide |
| N-oxidation | Cytochrome P450, Flavin-containing monooxygenases | This compound-N-oxide |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-6-chloro-N-ethylnicotinamide |
| Glutathione Conjugation | Glutathione S-transferases | 6-(glutathionyl)-N-ethylnicotinamide |
Uptake and Transport Mechanisms in Biological Systems
The mechanisms by which this compound enters and moves within biological systems have not been directly studied. However, the transport of nicotinamide and its derivatives is known to be mediated by specific transporter proteins.
Recently, equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 (encoded by the genes SLC29A1 and SLC29A2 respectively), have been identified as cellular transporters for nicotinamide. nih.gov These transporters facilitate the movement of nicotinamide across the cell membrane. It is plausible that this compound, as a substituted nicotinamide, may also utilize these or similar transport systems. The structural modifications, namely the chloro and ethyl groups, would likely influence its affinity and transport kinetics.
Pyridine nucleotides themselves are generally not transported efficiently across cell membranes and are often broken down into smaller components like nucleosides before uptake. nih.gov However, evidence also suggests that intact NAD+ can be taken up by mitochondria under certain conditions. nih.gov The transport of this compound would likely depend on its ability to interact with these existing transport pathways.
Excretion Pathways of Nicotinamide Derivatives
The final step in the metabolic journey of a compound is its excretion from the body. For nicotinamide and its derivatives, the primary route of excretion is through the kidneys into the urine. mdpi.comnih.govnih.gov
The major urinary metabolites of nicotinamide are N1-methylnicotinamide (MNA) and its oxidation products, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY). nih.govresearchgate.net The formation of these methylated metabolites is a key clearance pathway. nih.gov
Given this, it is highly probable that this compound and its metabolites would also be excreted via the renal system. Following potential N-de-ethylation to 6-chloronicotinamide, this metabolite could undergo further transformations, including methylation, before being eliminated in the urine. Alternatively, if the compound is hydrolyzed to 6-chloronicotinic acid, this metabolite would likely be excreted in the urine, as has been observed for this compound when it is a metabolite of other xenobiotics. chemicalbook.com
The rate and extent of excretion would be influenced by the physicochemical properties of the parent compound and its metabolites, such as water solubility and molecular weight.
Future Directions and Research Gaps for 6 Chloro N Ethylnicotinamide
Exploration of Novel Therapeutic Indications
The structural similarity of 6-Chloro-N-ethylnicotinamide to other nicotinamide (B372718) analogues suggests a range of potential therapeutic applications that warrant investigation. Nicotinamide and its derivatives are known to play crucial roles in cellular metabolism and signaling, and are precursors for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). Alterations in NAD homeostasis are linked to various age-associated diseases, making the regulation of NAD metabolism an attractive target for drug discovery. nih.gov
Future research should systematically explore the efficacy of this compound in a variety of disease models. Given the established roles of nicotinamide derivatives, initial investigations could focus on metabolic disorders, neurodegenerative diseases, and certain types of cancer. For instance, some nicotinamide analogues have been investigated for their potential in treating nonalcoholic fatty liver disease. nih.gov Additionally, the therapeutic potential of NAD-increasing strategies is being explored for cardiovascular diseases. cohlife.orgbioengineer.org Preclinical studies using relevant cell culture and animal models would be essential to identify promising therapeutic avenues.
| Potential Therapeutic Area | Rationale for Investigation |
| Metabolic Disorders | Nicotinamide derivatives can influence cellular metabolism and have been explored for conditions like type 2 diabetes and obesity. researchgate.net |
| Neurodegenerative Diseases | NAD+ metabolism is crucial for neuronal health, and its decline is implicated in neurodegeneration. |
| Oncology | Some nicotinamide analogues have shown potential as anticancer agents by targeting enzymes like inosine monophosphate dehydrogenase. dntb.gov.ua |
| Cardiovascular Diseases | NAD+ replenishment strategies are being investigated for their protective effects on the cardiovascular system. cohlife.org |
Development of Targeted Delivery Systems (e.g., Antibody-Drug Conjugates)
A significant challenge with small molecule drugs is achieving targeted delivery to the site of action, thereby maximizing efficacy and minimizing off-target effects. unipd.it Future research should focus on developing targeted delivery systems for this compound.
One promising approach is the development of antibody-drug conjugates (ADCs). ADCs utilize monoclonal antibodies to selectively deliver a potent cytotoxic payload to target cells. pharmtech.comnih.govnih.gov While traditionally used for large cytotoxic agents, the principles of ADC technology could be adapted for the targeted delivery of small molecules like this compound, particularly if a potent biological activity is identified. This would involve identifying a suitable target antigen on diseased cells, a stable linker, and a potent derivative of the compound.
Another avenue for targeted delivery is the use of nanoparticle-based systems. cd-bioparticles.comlongdom.org Liposomes, micelles, and polymer-based nanoparticles can encapsulate small molecule drugs, improving their solubility, stability, and pharmacokinetic profile. longdom.orgwalshmedicalmedia.com These nanoparticles can be further functionalized with targeting ligands to direct them to specific tissues or cells.
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody targets a specific antigen on diseased cells, delivering the conjugated drug. nih.gov | High specificity, reduced systemic toxicity. |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate drugs. walshmedicalmedia.com | Improved solubility and stability, potential for controlled release. |
| Polymeric Nanoparticles | Drug is encapsulated or covalently bound to a polymer matrix. cd-bioparticles.com | Controlled release, can be functionalized with targeting ligands. |
High-Throughput Screening for New Analogues
To optimize the therapeutic properties of this compound, high-throughput screening (HTS) of analogue libraries is a critical next step. bmglabtech.comwikipedia.org HTS allows for the rapid testing of large numbers of chemical compounds to identify those with desired biological activity. bmglabtech.commedcraveonline.com This process can help in identifying analogues with improved potency, selectivity, and pharmacokinetic properties.
The process would involve developing a robust and miniaturized assay that can measure the biological activity of interest. nih.gov This could be a cell-based assay or a biochemical assay targeting a specific enzyme. medcraveonline.com A library of compounds structurally related to this compound would then be synthesized and screened using this assay. The "hits" from the primary screen would then be subjected to secondary screens for confirmation and further characterization.
| Screening Phase | Objective | Key Methodologies |
| Assay Development | To create a reliable and scalable assay to measure the biological effect of the compounds. | Cell-based assays (e.g., reporter gene assays), biochemical assays (e.g., fluorescence resonance energy transfer). medcraveonline.com |
| Primary Screening | To rapidly screen a large library of analogues to identify "hits". | Automated liquid handling, robotics, sensitive detectors. wikipedia.org |
| Secondary Screening | To confirm the activity of the primary hits and eliminate false positives. | Dose-response studies, orthogonal assays. |
| Lead Optimization | To chemically modify the most promising hits to improve their drug-like properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. |
Advanced Preclinical Characterization
A thorough preclinical characterization of this compound and its promising analogues is essential before any clinical development can be considered. This would involve a comprehensive evaluation of the compound's pharmacological and toxicological properties.
The preclinical characterization should include in vitro and in vivo studies to determine the compound's mechanism of action, efficacy, and safety profile. Key studies would include:
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies to understand how the compound behaves in the body.
Pharmacodynamics: Studies to evaluate the relationship between drug concentration and its biological effect.
Toxicology: A battery of tests to assess the potential for acute and chronic toxicity, as well as genotoxicity and carcinogenicity.
Efficacy in animal models: Testing the compound in relevant animal models of the target disease to demonstrate proof-of-concept.
| Preclinical Study Type | Purpose | Example Parameters to be Measured |
| In Vitro Pharmacology | To determine the mechanism of action and potency. | IC50/EC50 values, receptor binding affinity, enzyme inhibition kinetics. |
| In Vivo Pharmacokinetics | To assess the ADME properties of the compound. | Bioavailability, half-life, clearance, volume of distribution. |
| In Vivo Efficacy | To demonstrate therapeutic effect in a living organism. | Tumor growth inhibition, reduction in disease-specific biomarkers. |
| Toxicology | To identify potential safety concerns. | Maximum tolerated dose (MTD), organ-specific toxicities. |
Role in Personalized Medicine Strategies
The future of medicine lies in a personalized approach, where treatments are tailored to the individual patient. mapmygenome.inhumanjournals.com For this compound, exploring its role in personalized medicine would involve identifying biomarkers that can predict a patient's response to the drug. pharmacytimes.com
Pharmacogenomics, the study of how genes affect a person's response to drugs, would be a key component of this research. mapmygenome.innih.gov By identifying genetic variations that influence the metabolism, transport, or target interaction of this compound, it may be possible to select patients who are most likely to benefit from the treatment and to determine the optimal dose for each individual. pharmacytimes.comijpsjournal.com
| Personalized Medicine Approach | Application to this compound | Potential Outcome |
| Biomarker Discovery | Identify genetic or molecular markers that correlate with drug response. | Patient stratification for clinical trials and future treatment. |
| Pharmacogenomic Testing | Develop a genetic test to predict drug efficacy and/or toxicity. | Optimized dosing and reduced risk of adverse events. |
| Companion Diagnostics | Develop a diagnostic test to be used alongside the drug to guide treatment decisions. | Improved therapeutic outcomes and cost-effectiveness. |
Addressing Resistance Mechanisms in Therapeutic Development
A major challenge in the development of targeted therapies is the emergence of drug resistance. nih.govnih.gov It is crucial to anticipate and address potential resistance mechanisms to this compound early in the development process.
Research in this area should focus on identifying the molecular mechanisms by which cells might become resistant to the compound. This could involve:
In vitro resistance studies: Generating resistant cell lines in the laboratory by exposing them to increasing concentrations of the drug.
Genomic and proteomic analysis: Analyzing the resistant cell lines to identify genetic mutations or changes in protein expression that confer resistance.
Development of combination therapies: Investigating the use of this compound in combination with other drugs to overcome or prevent resistance. researchgate.net
| Type of Resistance | Potential Mechanism | Strategy to Overcome |
| Target-dependent | Mutations in the drug's target protein that prevent binding. nih.gov | Development of next-generation inhibitors that can bind to the mutated target. |
| Target-independent | Activation of alternative signaling pathways that bypass the drug's effect. nih.gov | Combination therapy with an inhibitor of the alternative pathway. |
| Drug-dependent | Increased drug efflux from the cell or increased metabolism of the drug. nih.gov | Co-administration with an inhibitor of the drug transporter or metabolic enzyme. |
Q & A
Q. What are the recommended synthetic protocols for 6-Chloro-N-ethylnicotinamide, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: To synthesize this compound, follow protocols analogous to those used for structurally related chloroethyl compounds. For example, use N-ethylamine and nicotinoyl chloride derivatives under controlled conditions (solvent: dichloromethane or acetonitrile; temperature: 60–80°C; reaction time: 12–24 hours). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and solvent polarity . Post-synthesis, purify via recrystallization (using ethanol/water mixtures) and validate purity via melting point analysis (expected range: 182–224°C) and spectroscopic characterization (IR, NMR, and MS) .
Q. How should researchers characterize the structural and electronic properties of this compound to ensure data reliability?
Methodological Answer: Combine spectroscopic and computational methods:
- Experimental:
- IR spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, C-Cl stretch at ~550–850 cm⁻¹).
- NMR: Use H NMR to confirm ethyl group integration (e.g., triplet for CH at ~1.2 ppm, quartet for CH at ~3.4 ppm) and C NMR to verify carbonyl carbon (~170 ppm) and aromatic carbons.
- Mass spectrometry: Confirm molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO).
- Computational:
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
Methodological Answer: Address discrepancies through iterative validation:
Re-examine experimental conditions: Ensure solvent effects, temperature, and catalyst traces are accounted for (e.g., residual acids may alter reaction pathways).
Refine computational models: Incorporate exact exchange terms (e.g., hybrid functionals like B3LYP) and solvent-phase corrections (e.g., PCM model) to improve agreement with experimental kinetics or thermodynamics .
Cross-validate with alternative techniques: Use X-ray crystallography for solid-state structure confirmation or isotopic labeling to trace reaction mechanisms .
Q. What strategies are effective for analyzing this compound’s metabolic or degradation pathways in environmental systems?
Methodological Answer: Design a tiered analytical workflow:
- Step 1: Perform in vitro hydrolysis studies (pH 3–9 buffers, 25–37°C) to identify primary degradation products (e.g., nicotinic acid derivatives). Use LC-MS/MS for metabolite detection .
- Step 2: Apply stable isotope labeling (e.g., C or N) to trace transformation pathways in soil/water matrices.
- Step 3: Use high-resolution mass spectrometry (HRMS) and H-C heteronuclear correlation (HSQC) NMR to resolve structural ambiguities in degradation byproducts .
Q. How should researchers incorporate ethical and reproducibility standards when designing studies involving this compound?
Methodological Answer: Adhere to guidelines for collaborative research:
- Documentation: Pre-register synthetic protocols and analytical parameters (e.g., NMR spectrometer settings, DFT convergence criteria) to enable replication .
- Data transparency: Share raw spectra, crystallographic data, and computational input files via open-access repositories.
- Ethical review: For biological studies, obtain institutional approval (IACUC/IRB) and include negative controls (e.g., solvent-only groups) to validate toxicity assays .
Data Validation and Interpretation
Q. What criteria should be prioritized when evaluating conflicting spectral data for this compound?
Methodological Answer: Apply systematic validation:
- Source credibility: Prefer peer-reviewed datasets (e.g., NIST Chemistry WebBook) over unverified platforms .
- Consistency checks: Compare experimental IR/NMR shifts with DFT-predicted values (mean absolute deviations >5% warrant re-evaluation) .
- Error analysis: Quantify instrument precision (e.g., ±0.1 ppm for NMR) and report confidence intervals for melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
